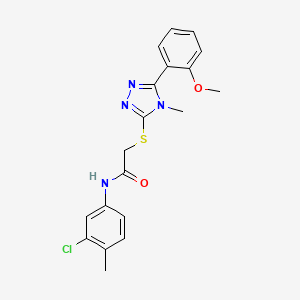

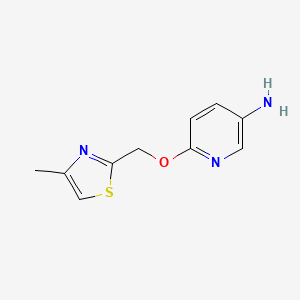

N-(3-Chloro-4-methylphenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-Chlor-4-methylphenyl)-2-((5-(2-Methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Triazolring, eine Chlor-methylphenylgruppe und eine Methoxyphenylgruppe umfasst. Diese Strukturmerkmale tragen zu ihren besonderen chemischen Eigenschaften und Reaktivitäten bei.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(3-Chlor-4-methylphenyl)-2-((5-(2-Methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamid umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung des Triazolrings. Der Triazolring kann durch eine Cyclisierungsreaktion unter Einbeziehung von Hydrazin und einer geeigneten Dicarbonylverbindung synthetisiert werden. Die Chlor-methylphenylgruppe wird dann durch eine Substitutionsreaktion eingeführt, gefolgt von der Addition der Methoxyphenylgruppe über eine weitere Substitutionsreaktion. Der letzte Schritt umfasst die Bildung der Thioacetamidbindung, die durch eine nukleophile Substitutionsreaktion unter Verwendung eines geeigneten Thiolreagenzes erreicht werden kann.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs zur Verbesserung der Ausbeute und zur Reduzierung der Kosten beinhalten. Dies kann die Verwendung effizienterer Katalysatoren, Lösungsmittel und Reaktionsbedingungen umfassen. Darüber hinaus kann die großtechnische Produktion die Entwicklung von kontinuierlichen Fließprozessen erfordern, um eine konstante Qualität und Skalierbarkeit zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. The chloro-methylphenyl group is then introduced through a substitution reaction, followed by the addition of the methoxyphenyl group via another substitution reaction. The final step involves the formation of the thioacetamide linkage, which can be achieved through a nucleophilic substitution reaction using a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Reaktionstypen

N-(3-Chlor-4-methylphenyl)-2-((5-(2-Methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können zur Bildung von Aminen oder Alkoholen führen.

Substitution: Die Chlor-Gruppe kann durch andere Nukleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zur Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid zur Reduktion und Nukleophile wie Natriumazid oder Thiole für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, geeignete Lösungsmittel und manchmal die Verwendung von Katalysatoren zur Erhöhung der Reaktionsgeschwindigkeit.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise zu Sulfoxiden oder Sulfonen führen, während die Reduktion Amine oder Alkohole produzieren kann. Substitutionsreaktionen können zur Bildung verschiedener substituierter Derivate führen, abhängig von dem verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

N-(3-Chlor-4-methylphenyl)-2-((5-(2-Methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamid hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle verwendet werden, insbesondere bei der Entwicklung neuer Pharmazeutika oder Agrochemikalien.

Biologie: Es kann in Studien verwendet werden, die die Hemmung von Enzymen betreffen, oder als Sonde zur Untersuchung biologischer Pfade.

Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften wie Polymeren oder Beschichtungen verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von N-(3-Chlor-4-methylphenyl)-2-((5-(2-Methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamid umfasst seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die an biologischen Pfaden beteiligt sind. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, wodurch ihre Aktivität möglicherweise gehemmt oder ihre Funktion verändert wird. Dies kann zu verschiedenen biologischen Wirkungen führen, abhängig von der spezifischen Zielstruktur und dem beteiligten Pfad.

Wissenschaftliche Forschungsanwendungen

N-(3-Chloro-4-methylphenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of N-(3-Chloro-4-methylphenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den ähnlichen Verbindungen zu N-(3-Chlor-4-methylphenyl)-2-((5-(2-Methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamid gehören andere Triazolderivate, wie z. B.:

Fluconazol: Ein Antimykotikum mit einem Triazolring.

Itraconazol: Ein weiteres Antimykotikum mit ähnlicher Struktur.

Voriconazol: Ein Triazolderivat, das zur Behandlung von Pilzinfektionen eingesetzt wird.

Einzigartigkeit

Was N-(3-Chlor-4-methylphenyl)-2-((5-(2-Methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamid von diesen ähnlichen Verbindungen abhebt, ist seine einzigartige Kombination von funktionellen Gruppen, die möglicherweise unterschiedliche chemische Eigenschaften und biologische Aktivitäten verleihen. Diese Einzigartigkeit macht sie zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.

Eigenschaften

Molekularformel |

C19H19ClN4O2S |

|---|---|

Molekulargewicht |

402.9 g/mol |

IUPAC-Name |

N-(3-chloro-4-methylphenyl)-2-[[5-(2-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C19H19ClN4O2S/c1-12-8-9-13(10-15(12)20)21-17(25)11-27-19-23-22-18(24(19)2)14-6-4-5-7-16(14)26-3/h4-10H,11H2,1-3H3,(H,21,25) |

InChI-Schlüssel |

SGGOLHSGIFVMCH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CC=C3OC)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-4-(3-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11780680.png)

![2-(3-Chlorophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole](/img/structure/B11780684.png)

![7-Bromo-5-phenylbenzo[d]oxazole](/img/structure/B11780698.png)

![Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11780716.png)

![Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate](/img/structure/B11780761.png)